3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid
Brand Name: Vulcanchem
CAS No.: 145743-83-5
VCID: VC0129365
InChI: InChI=1S/C15H18O4/c1-18-13-8-6-11(7-9-15(16)17)10-14(13)19-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,16,17)/b9-7+
SMILES: COC1=C(C=C(C=C1)C=CC(=O)O)OC2CCCC2
Molecular Formula: C15H18O4
Molecular Weight: 262.3

3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid

CAS No.: 145743-83-5

Cat. No.: VC0129365

Molecular Formula: C15H18O4

Molecular Weight: 262.3

* For research use only. Not for human or veterinary use.

3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid - 145743-83-5

Specification

CAS No. 145743-83-5
Molecular Formula C15H18O4
Molecular Weight 262.3
IUPAC Name (E)-3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C15H18O4/c1-18-13-8-6-11(7-9-15(16)17)10-14(13)19-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,16,17)/b9-7+
SMILES COC1=C(C=C(C=C1)C=CC(=O)O)OC2CCCC2

Introduction

Chemical Structure and Properties

3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid is characterized by a phenyl ring substituted with cyclopentyloxy and methoxy groups, connected to an acrylic acid moiety. This unique structural arrangement contributes to its distinctive chemical behavior and potential biological activities.

Structural Information

The compound's structure includes several key functional groups that define its chemical identity:

  • A phenyl ring with substitutions at the 3 and 4 positions

  • A cyclopentyloxy group at position 3 of the phenyl ring

  • A methoxy group at position 4 of the phenyl ring

  • An acrylic acid moiety (prop-2-enoic acid) attached to the phenyl ring

The compound is typically found in the trans (E) configuration across the carbon-carbon double bond of the acrylic acid portion, which is an important structural feature affecting its biological activity.

Physical and Chemical Properties

The key properties of 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid are summarized in the following table:

PropertyValue
IUPAC Name(E)-3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoic acid
CAS Number145743-83-5
Molecular FormulaC15H18O4
Molecular Weight262.30 g/mol
InChIInChI=1S/C15H18O4/c1-18-13-8-6-11(7-9-15(16)17)10-14(13)19-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,16,17)/b9-7+
Canonical SMILESCOC1=C(C=C(C=C1)C=CC(=O)O)OC2CCCC2
Physical StateSolid

The compound's structure creates a unique chemical environment that influences its reactivity, solubility, and potential for biological interactions.

Synthesis Methods

The synthesis of 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid typically follows established organic chemistry procedures with specific considerations for the functional groups involved.

Laboratory Synthesis

The most common synthetic route involves a Knoevenagel condensation reaction. The synthesis typically proceeds through the following steps:

  • Preparation of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde as a precursor

  • Condensation with malonic acid in the presence of a basic catalyst (such as pyridine)

  • Decarboxylation to yield the desired acrylic acid derivative

Chemical Reactions

3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid can participate in various chemical reactions, primarily due to its functional groups.

Common Reagents and Conditions

Various reagents can be employed for chemical transformations of this compound:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Biological Activity

The biological activity of 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid is of particular interest to researchers exploring its potential applications.

Mechanisms of Action

The compound's biological activity appears to involve multiple mechanisms:

  • Interaction with specific enzymes and receptors involved in inflammatory and neuroprotective pathways

  • Potential modulation of signaling pathways related to cell survival and proliferation

  • Antioxidant properties potentially related to the methoxy group's electron-donating capacity

Its structural features suggest potential interactions with:

  • Cyclooxygenase (COX) enzymes

  • Nuclear Factor kappa B (NF-kB) signaling pathways

  • Antioxidant defense mechanisms

Research Findings

Scientific investigations have revealed several biological properties of 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid:

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the methoxy group is believed to enhance electron-donating ability, thus effectively neutralizing free radicals.

Anti-inflammatory Effects

Studies have shown that acrylic acid derivatives can inhibit pro-inflammatory cytokines. The compound may reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial mediators in inflammatory responses.

Neuroprotective Effects

Findings suggest that compounds with similar phenolic structures can prevent neuronal cell death in models of neurodegenerative diseases. This activity may be linked to the modulation of neurotransmitter systems and reduction of neuroinflammation.

Comparative Biological Activity

The following table compares the biological activity of 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid with related compounds:

CompoundAntioxidant ActivityAnti-inflammatory ActivityNeuroprotective Activity
3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acidModerateHighHigh
(E)-4-Methoxycinnamic AcidHighModerateModerate
Curcumin (reference compound)Very HighVery HighVery High

This comparison highlights the compound's relatively strong anti-inflammatory and neuroprotective properties compared to similar structures.

Scientific Applications

3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid has diverse applications across scientific disciplines due to its unique chemical structure and biological properties.

Chemistry Applications

In synthetic organic chemistry, the compound serves as:

  • A building block for more complex organic molecules

  • A model compound for studying structure-activity relationships

  • A precursor for developing new chemical entities with enhanced properties

Biological Research

In biological research, the compound offers several applications:

  • Enzyme inhibition studies, particularly for enzymes involved in inflammatory cascades

  • Investigation of cellular signaling pathways related to oxidative stress

  • Development of potential therapeutic agents targeting specific diseases

  • Evaluation of structure-activity relationships in drug design

Analytical Methods

For researchers working with 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid, appropriate analytical methods are essential for characterization and purity assessment.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural confirmation:

  • 1H NMR can identify the cyclopentyloxy protons (δ 1.5–2.0 ppm) and acrylic acid protons (doublets at δ 6.2–7.1 ppm)

  • 13C NMR provides additional structural confirmation through characteristic carbon signals

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers:

  • Precise separation using reverse-phase C18 columns

  • Detection of trace impurities (<0.1%)

  • Confirmation of molecular identity through accurate mass determination

Research Questions and Future Directions

The scientific community continues to explore several important research questions related to 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid.

Synthesis Optimization

Researchers are investigating:

  • How to optimize the synthesis for improved reproducibility and yield

  • Alternative synthetic pathways that might offer advantages in terms of efficiency or environmental impact

  • Scaling methods for potential industrial production

Biological Mechanism Elucidation

Important questions include:

  • What are the specific molecular targets of the compound in biological systems?

  • How does the unique combination of cyclopentyloxy and methoxy groups contribute to biological activity?

  • Can structural modifications enhance specific biological properties while maintaining safety profiles?

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